2,4-Octadienal

Flavor Chemistry Regulatory Compliance Isomer-Specific Procurement

2,4-Octadienal (CAS 38743-20-3) is an α,β-unsaturated aliphatic aldehyde with a conjugated diene system (C8H12O, MW 124.18). It exists as two primary geometric isomers—(E,E) and (E,Z)—with the (E,E) isomer being the commercially predominant form (typically ≥90% in technical-grade material).

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 38743-20-3
Cat. No. B7804222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Octadienal
CAS38743-20-3
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCC=CC=CC=O
InChIInChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+
InChIKeyDVVATNQISMINCX-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility951.7 mg/L @ 25 °C (est)
Insoluble in water;  miscible in fats
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Octadienal (CAS 38743-20-3) Procurement Guide: Isomeric Purity & Volatile Aldehyde Differentiation


2,4-Octadienal (CAS 38743-20-3) is an α,β-unsaturated aliphatic aldehyde with a conjugated diene system (C8H12O, MW 124.18) [1]. It exists as two primary geometric isomers—(E,E) and (E,Z)—with the (E,E) isomer being the commercially predominant form (typically ≥90% in technical-grade material) . The compound is a naturally occurring lipid oxidation product found in diverse food matrices including roasted beef, cheese, walnuts, and fish oils, where it contributes characteristic fatty, green, and citrus aroma notes [2]. As a member of the 2,4-alkadienal homologous series, its chain length (C8) and conjugated double-bond configuration confer distinct physicochemical properties that differentiate it from its C7, C9, and C10 analogs in both analytical behavior and biological activity [3].

Why 2,4-Octadienal Cannot Be Substituted with Other 2,4-Alkadienals Without Experimental Validation


Within the 2,4-alkadienal homologous series, chain-length variation from C7 to C10 produces substantial divergence in three critical procurement-relevant parameters: (1) odor detection threshold and aroma character, (2) toxicological potency in ecotoxicological models, and (3) chromatographic retention behavior. Direct substitution of 2,4-octadienal with 2,4-heptadienal, 2,4-nonadienal, or 2,4-decadienal without experimental revalidation risks altering sensory profiles, misidentifying lipid oxidation markers, or introducing unanticipated bioactivity in assay systems [1]. Furthermore, isomeric composition—specifically the (E,E):(E,Z) ratio—varies by synthetic route and supplier, directly impacting both olfactory properties and regulatory compliance for flavor applications .

Quantitative Differentiation Evidence: 2,4-Octadienal vs. Closest 2,4-Alkadienal Analogs


Isomeric Purity Specification: (E,E) vs. (E,Z) Content Defines Flavor Regulatory Compliance

Commercially available 2,4-octadienal is supplied with a defined isomeric ratio that directly impacts both organoleptic properties and regulatory acceptance. The (E,E) isomer constitutes ≥90.0% of the total isomer content in technical-grade material meeting FEMA GRAS specifications, with the (E,Z) isomer present at 0.1–8.0% as a secondary component . This isomeric specification distinguishes 2,4-octadienal from other 2,4-alkadienals, which may be supplied as pure single isomers or with different isomer distributions, necessitating lot-specific analytical verification before substitution.

Flavor Chemistry Regulatory Compliance Isomer-Specific Procurement

Odor Detection Threshold and Aroma Profile: Differentiated from C7, C9, and C10 2,4-Alkadienals

Gas chromatography-olfactometry (GC-O) analysis of heated trilinolein demonstrated that (E,E)-2,4-octadienal elicits a moderate-to-strong deep-fried odor intensity, comparable in perceived strength to (E,E)-2,4-decadienal and 2,4-nonadienal under identical analytical conditions [1]. However, the specific aroma character differs: 2,4-octadienal is described as 'fatty, fried' in roast duck flavor studies, while 2,4-decadienal imparts a more pronounced 'fatty, waxy' note and 2,4-heptadienal contributes a 'green, grassy' character [2][3]. The recommended flavor use level for 2,4-octadienal is 0.1–10 ppm in finished food products .

Sensory Science Flavor Analysis GC-Olfactometry

Ecotoxicological Potency: Intermediate Toxicity in the 2,4-Alkadienal Homologous Series

In a direct comparative study using the sea urchin Echinometra mathaei embryonic development bioassay, the three short-chain 2,4-alkadienals exhibited a chain-length-dependent toxicity ranking: 2,4-heptadienal (C7) > 2,4-octadienal (C8) > 2,4-decadienal (C10) [1]. This dose-dependent effect demonstrates that decreasing chain length correlates with increasing toxic potency in this marine invertebrate model, with 2,4-octadienal occupying an intermediate position between the more potent heptadienal and the less potent decadienal.

Ecotoxicology Marine Bioassays Diatom-Derived Aldehydes

Lipid Peroxidation Marker Specificity: Linoleic Acid-Derived vs. Mixed Fatty Acid Origin

In a controlled unsaturated fatty acid oxidation (UFAO) model system simulating raisin drying conditions (60 °C, pH 4.2), (E,E)-2,4-octadienal was quantified exclusively as a linoleic acid-derived volatile, distinguishing it from other aldehydes that arise from multiple fatty acid precursors [1]. Specifically, pentanoic acid was quantified only from the mixed fatty acid reaction, while n-decanoic acid was unique to erucic acid oxidation. In contrast, 2,4-decadienal is produced from both linoleic and linolenic acid oxidation in walnut oil systems, exhibiting a broader precursor range (6.10–23.04% relative abundance across oxidation levels) [2].

Lipid Oxidation Food Chemistry Volatile Marker Analysis

Genotoxicity Profile: Negative Bacterial Mutagenicity Confirmed in EFSA Safety Evaluation

The European Food Safety Authority (EFSA) evaluated 2,4-octadienal [FL-no: 05.186] as part of Flavouring Group Evaluation 203 (FGE.203Rev2) for α,β-unsaturated aliphatic aldehydes with conjugated double bonds. The compound did not induce gene mutations in bacterial reverse mutation assays, consistent with findings for hepta-2,4-dienal and tr-2,tr-4-nonadienal in the same subgroup [1]. This negative genotoxicity finding, combined with negative in vivo micronucleus data for representative substances hexa-2,4-dienal and deca-2,4-dienal, allowed EFSA to rule out genotoxicity concerns for the entire subgroup, facilitating regulatory acceptance for flavoring use.

Genotoxicity Food Safety Regulatory Toxicology

Optimal Application Scenarios for 2,4-Octadienal Based on Verified Differentiation Evidence


Flavor Formulation Requiring Certified Isomeric Purity and Defined Sensory Character

When developing citrus, fatty, or fried flavor profiles for food products, procurement of 2,4-octadienal with documented (E,E)-isomer content ≥90% ensures batch-to-batch consistency and compliance with FEMA GRAS specifications . The compound's recommended use level of 0.1–10 ppm and its distinct 'fatty, fried' aroma character differentiate it from the 'waxy' notes of 2,4-decadienal or 'grassy' notes of 2,4-heptadienal [1].

Lipid Oxidation Studies Requiring Linoleic Acid-Specific Volatile Markers

In food chemistry research investigating lipid peroxidation pathways, 2,4-octadienal serves as a specific marker for linoleic acid oxidation under mild thermal conditions (e.g., 60 °C, pH 4.2) [2]. Its narrow precursor specificity distinguishes it from 2,4-decadienal, which derives from multiple polyunsaturated fatty acids and would confound marker interpretation [3].

Marine Ecotoxicological Assays Requiring Intermediate Bioactivity Reference

For studies evaluating polyunsaturated aldehyde toxicity in marine invertebrate models (e.g., sea urchin embryo-larval development), 2,4-octadienal provides intermediate potency between the more toxic 2,4-heptadienal and less toxic 2,4-decadienal [4]. This intermediate position makes it a suitable reference compound for calibrating dose-response relationships or comparing species sensitivity.

Regulatory-Compliant Flavor Ingredient Procurement for EU and International Markets

2,4-Octadienal [FL-no: 05.186] has been evaluated by EFSA with negative genotoxicity findings, supporting its regulatory acceptance as a flavoring substance in the EU [5]. Procurement documentation should reference EFSA FGE.203Rev2 to demonstrate compliance with food safety requirements, distinguishing it from analogs that may lack equivalent regulatory evaluation.

Technical Documentation Hub

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